DL-Arabinose: A Comprehensive Technical Guide
DL-Arabinose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Arabinose, a racemic mixture of the D- and L-enantiomers of arabinose, is a pentose sugar with significant interest in various scientific and industrial fields. While L-arabinose is the more common isomer found in nature as a component of biopolymers like hemicellulose and pectin, the racemic mixture and the D-enantiomer possess unique properties that are subjects of ongoing research.[1] This technical guide provides an in-depth overview of the chemical and physical properties of DL-Arabinose, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.
Chemical and Physical Properties
DL-Arabinose is a white to off-white crystalline powder.[2] As a racemic mixture, it is optically inactive. The individual enantiomers, D-(-)-Arabinose and L-(+)-Arabinose, rotate plane-polarized light in opposite directions.
Table 1: General Properties of DL-Arabinose
| Property | Value | References |
| CAS Number | 147-81-9 | [2][3][4][5][6][7] |
| Molecular Formula | C₅H₁₀O₅ | [2][3][4][6][7][8] |
| Molecular Weight | 150.13 g/mol | [2][3][4][6][8] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 157 - 162 °C | [2][9] |
| Boiling Point | 375.36 °C at 760 mmHg | [9] |
| Density | 1.681 g/cm³ | [9] |
| Purity | ≥ 98% (GC/HPLC) | [2][4][6] |
Table 2: Solubility and Optical Properties
| Property | Value | Conditions | References |
| Water Solubility | Soluble | 50 mg/mL, clear, colorless | [6] |
| 250 mg/5mL | [7] | ||
| Ethanol Solubility | Insoluble | [9] | |
| Ether Solubility | Insoluble | [9] | |
| Glycerin Solubility | Soluble | [9] | |
| Optical Rotation ([α]D²⁰) | -4 to +4° | c=10 in water | [2] |
| D-(−)-Arabinose [α]D²⁰ | -101 to -105° | c=10 in water | |
| L-(+)-Arabinose [α]D²⁰ | +102 to +106° | c=10 in water | [10] |
Experimental Protocols
Determination of Solubility (Thermogravimetric Method)
This protocol outlines a method for determining the solubility of DL-Arabinose in a given solvent system at various temperatures.[4][11][12]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of DL-Arabinose to a known volume of the desired solvent in a jacketed glass vessel equipped with a magnetic stirrer.
-
Heat the slurry to the desired temperature using a thermoregulator.
-
Stir the mixture for a minimum of 3 hours to ensure equilibrium is reached. For DL-Arabinose, a pre-slurrying period of 24 hours at 25 °C is recommended to ensure equilibrium.[4][11][12]
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, stop the stirring and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid crystallization.
-
Weigh an empty petri dish (W₀).
-
Transfer the filtered supernatant to the pre-weighed petri dish and weigh it again (Wₑ).
-
Dry the sample in an oven at a suitable temperature until a constant weight is achieved (Wd).
-
-
Calculation of Solubility:
-
The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula: S = [(Wd - W₀) / (Wₑ - Wd)] x 100
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization and subsequent analysis of arabinose by GC-MS. This method can be adapted for DL-Arabinose.
Methodology:
-
Sample Preparation and Derivatization:
-
To a 100 µL sample (calibration standard or unknown) in a glass vial, add an internal standard (e.g., a stable isotope-labeled arabinose).[5]
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C.[5]
-
Oximation: Add 50 µL of a freshly prepared solution of hydroxylamine hydrochloride in pyridine (20 mg/mL). Seal the vial and heat at 90°C for 30 minutes.[5]
-
Cool the vial to room temperature.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS. Seal the vial and heat at 70°C for 60 minutes.[5]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.[5]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Utilize a suitable column for sugar analysis (e.g., a capillary column with a non-polar stationary phase).
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a short period, and then ramps up to a higher temperature to elute the derivatized sugars.[8]
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the derivatized arabinose or in selected ion monitoring (SIM) mode for quantification.[8]
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of arabinose in a mixture using HPLC with refractive index (RI) detection.
Methodology:
-
Sample Preparation:
-
Dissolve the DL-Arabinose sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: An Aminex HPX-87H column is commonly used for sugar analysis.[13]
-
Mobile Phase: A dilute acid solution, such as 0.00035 M H₂SO₄ in ultra-pure water, is often used.[13]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[13]
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[14]
-
Detector: A Refractive Index (RI) detector is suitable for detecting non-UV absorbing compounds like arabinose.
-
-
Quantification:
-
Prepare a series of standard solutions of DL-Arabinose of known concentrations.
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of DL-Arabinose in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Logical Relationships
L-Arabinose Metabolism in Bacteria
In many bacteria, the metabolism of L-arabinose is a well-characterized pathway that converts it into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[2][15] The genes encoding the enzymes for this pathway are often organized in the ara operon.
Caption: Bacterial metabolic pathway for L-Arabinose.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the logical workflow for the quantitative analysis of arabinose using GC-MS.
Caption: Workflow for arabinose analysis by GC-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
